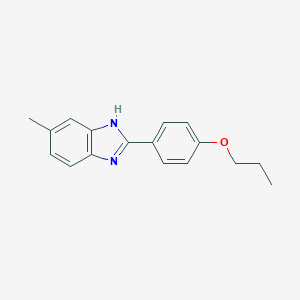![molecular formula C18H10ClF3N6O3 B254006 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE](/img/structure/B254006.png)
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining several functional groups, including a benzodioxole, oxadiazole, triazole, and a chlorotrifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Triazole Ring: The triazole ring is typically formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole, oxadiazole, and triazole intermediates with the chlorotrifluoromethylphenyl group using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit the activity of specific enzymes involved in disease progression or bind to receptors to alter cellular signaling.
相似化合物的比较
Similar Compounds
- 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
- 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-methylphenyl]-1H-1,2,3-triazol-5-amine
- 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-fluorophenyl]-1H-1,2,3-triazol-5-amine
Uniqueness
The uniqueness of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chlorotrifluoromethylphenyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.
属性
分子式 |
C18H10ClF3N6O3 |
|---|---|
分子量 |
450.8 g/mol |
IUPAC 名称 |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-chloro-4-(trifluoromethyl)phenyl]triazol-4-amine |
InChI |
InChI=1S/C18H10ClF3N6O3/c19-11-6-9(2-3-10(11)18(20,21)22)28-15(23)14(25-27-28)17-24-16(26-31-17)8-1-4-12-13(5-8)30-7-29-12/h1-6H,7,23H2 |
InChI 键 |
YYLKZPRGJVRBMI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC(=C(C=C5)C(F)(F)F)Cl)N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC(=C(C=C5)C(F)(F)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)
![2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE](/img/structure/B253933.png)
![N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B253950.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)
![2-((2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thio)-N-phenylacetamide](/img/structure/B253954.png)
![Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)



![Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B253959.png)

